N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 4-fluorophenyl group at position 7 of the thienopyrimidine ring and an acetamide side chain substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-29-17-9-7-16(8-10-17)25-19(27)11-26-13-24-20-18(12-30-21(20)22(26)28)14-3-5-15(23)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNSWGUTALLSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with the CAS number 1207042-66-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H18FN3O3S
- Molecular Weight : 423.5 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties. Research has indicated that derivatives of thienopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The following sections will detail specific findings related to its biological activity.
Research suggests that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. Notably, they have been shown to target:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibition of this receptor can prevent angiogenesis, a critical process for tumor growth.
- AKT Pathway : This pathway is involved in cell survival and proliferation; its inhibition can lead to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against liver (HepG2) and prostate (PC-3) cancer cell lines, indicating potent antiproliferative activity.
These values suggest that the compound is capable of inhibiting the growth of these cancer cells effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thienopyrimidine derivatives indicates that modifications at specific positions can enhance their biological activity. For example:
- Substitution at the 2-position of the benzopyranone structure can lead to increased potency.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study assessed various thiophene derivatives, including those related to this compound. The results showed that these compounds could induce S-phase cell cycle arrest and apoptosis through caspase activation in HepG2 cells .
- Docking Studies : Computational studies have indicated that these compounds fit well into the active sites of VEGFR-2 and AKT, suggesting a mechanism of action through competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one The orientation of the thiophene ring relative to the pyrimidine core significantly impacts bioactivity. For example:
- N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (target compound) has a thieno[3,2-d]pyrimidin-4-one core, which enhances π-stacking interactions in enzyme binding pockets .
- N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (compound 8, ) features a thieno[2,3-d]pyrimidin-4-one core and demonstrated anti-breast cancer activity (IC~50~ = 2.1 µM), suggesting that core orientation influences target selectivity .
Substituent Effects on Activity
Aromatic Ring Substitutions
- 4-Fluorophenyl Group: The 4-fluorophenyl substituent at position 7 (target compound) is critical for hydrophobic interactions and metabolic stability. A similar substitution in 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () showed enhanced kinase inhibition compared to non-fluorinated analogs .
- 4-Ethoxyphenyl vs. 3-Methoxybenzyl : Replacing the 4-ethoxyphenyl group with a 3-methoxybenzyl moiety () reduced solubility but improved blood-brain barrier penetration in preclinical models .
Acetamide Side Chain Modifications
- N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide () substitutes the ethoxyphenyl group with a methoxybenzyl group, resulting in a 15% decrease in antimicrobial activity but improved synthetic yield (73% vs. 60% for the target compound) .
Key Observations:
- Fluorine Substitution : Fluorine at the para position of the phenyl ring (target compound, ) consistently improves target binding affinity due to electronegativity and steric effects .
- Ethoxy vs. Methoxy Groups : Ethoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to methoxy analogs .
- Tautomerism: In compounds like 3c (), tautomeric equilibria between imino and amino forms (1:1 ratio) can alter bioavailability and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
